(2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid
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Overview
Description
(2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid is a synthetic amino acid derivative. It features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the phenylalanine side chain. This compound is often used in peptide synthesis due to its stability and ease of removal under mild acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid typically involves the following steps:
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Protection of the Amino Group: : The amino group of phenylalanine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
C6H5CH2CH(NH2)COOH+Boc-Cl→C6H5CH2CH(NH-Boc)COOH
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Purification: : The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using automated peptide synthesizers. These machines can handle large volumes and ensure consistent quality by precisely controlling reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
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Deprotection: : The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA). This reaction is crucial in peptide synthesis to expose the free amino group for further coupling reactions.
C6H5CH2CH(NH-Boc)COOH+TFA→C6H5CH2CH(NH2)COOH+CO2+tert-Butanol
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Coupling Reactions: : The free amino group can participate in peptide bond formation using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM)
Coupling: Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)
Major Products
Deprotection: Free amino acid
Coupling: Peptide chains
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid is used extensively in the synthesis of peptides and proteins. Its stability and ease of deprotection make it a valuable intermediate in solid-phase peptide synthesis.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a building block for creating peptide libraries used in high-throughput screening assays.
Medicine
In medicine, derivatives of this compound are explored for their potential as therapeutic agents. Peptides synthesized using this compound can be designed to target specific receptors or enzymes, offering a pathway for developing new drugs.
Industry
In the pharmaceutical industry, this compound is used in the large-scale production of peptide-based drugs. Its role in automated peptide synthesizers ensures high efficiency and consistency in drug manufacturing.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the sequential addition of amino acids to form peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid:
(2S)-2-Amino-3-(4-nitrophenyl)propanoic acid: This compound has a nitro group instead of the Boc group, which affects its reactivity and applications.
(2S)-2-Amino-3-(4-methoxyphenyl)propanoic acid:
Uniqueness
(2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid is unique due to the presence of the Boc protecting group, which provides stability during peptide synthesis and can be easily removed under mild acidic conditions. This feature makes it particularly valuable in automated peptide synthesis and large-scale industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-10-6-4-9(5-7-10)8-11(15)12(17)18/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMNAMRCSPROFV-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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